molecular formula C7H11IO2 B14237829 Acetic acid, iodo-, 4-pentenyl ester CAS No. 404003-12-9

Acetic acid, iodo-, 4-pentenyl ester

Cat. No.: B14237829
CAS No.: 404003-12-9
M. Wt: 254.07 g/mol
InChI Key: IRHQUZJQGJBCJL-UHFFFAOYSA-N
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Description

Acetic acid, iodo-, 4-pentenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an iodine atom attached to the acetic acid moiety and a 4-pentenyl group as the ester component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, iodo-, 4-pentenyl ester can be achieved through the esterification of acetic acid with 4-penten-1-ol in the presence of an iodine source. One common method involves the use of iodine and a base such as potassium carbonate to facilitate the reaction. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, iodo-, 4-pentenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions produce corresponding acids and alcohols, respectively.

Scientific Research Applications

Acetic acid, iodo-, 4-pentenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: The compound can be utilized in the study of biochemical pathways involving iodine-containing molecules.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, iodo-, 4-pentenyl ester involves its interaction with molecular targets through its iodine and ester functional groups. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, bromo-, 4-pentenyl ester
  • Acetic acid, chloro-, 4-pentenyl ester
  • Acetic acid, fluoro-, 4-pentenyl ester

Uniqueness

Acetic acid, iodo-, 4-pentenyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

404003-12-9

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

IUPAC Name

pent-4-enyl 2-iodoacetate

InChI

InChI=1S/C7H11IO2/c1-2-3-4-5-10-7(9)6-8/h2H,1,3-6H2

InChI Key

IRHQUZJQGJBCJL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC(=O)CI

Origin of Product

United States

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